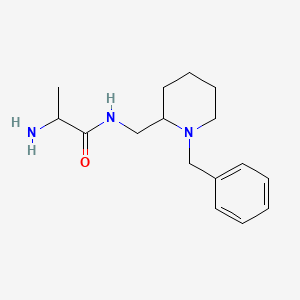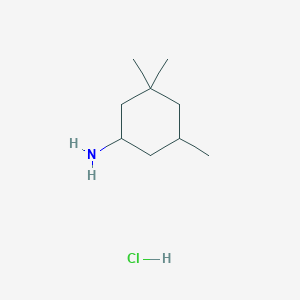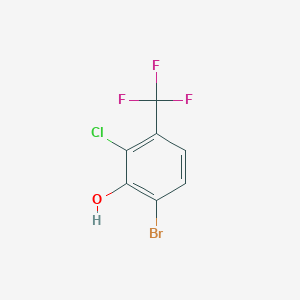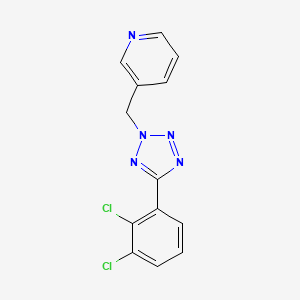![molecular formula C57H48IrN2O2-2 B14780406 Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium is a complex organometallic compound that features iridium as its central metal atom. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
准备方法
The synthesis of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium typically involves the reaction of iridium trichloride hydrate with 2-(naphth[2,1-f]isoquinolin-1-yl)phenyl ligands and 2,2,6,6-tetramethyl-3,5-heptanedione under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the mixture is heated to facilitate the formation of the desired complex . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(V) species.
Reduction: It can also be reduced to lower oxidation states of iridium.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用机制
The mechanism by which Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to the emission of light at specific wavelengths. This property is harnessed in OLEDs and bioimaging applications. The molecular targets and pathways involved include the excitation of electrons in the iridium center and the subsequent energy transfer to the ligands .
相似化合物的比较
Similar compounds to Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium include other iridium-based complexes with different ligands. These compounds may have varying photophysical properties and applications. For example:
Bis(2-phenylpyridine)iridium(III) acetylacetonate: Known for its use in OLEDs.
Tris(2-phenylpyridine)iridium(III): Another compound used in optoelectronic devices.
The uniqueness of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its performance in various applications .
属性
分子式 |
C57H48IrN2O2-2 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC 名称 |
iridium;1-phenylnaphtho[2,1-f]isoquinoline;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C23H14N.C11H20O2.Ir/c2*1-2-7-17(8-3-1)23-22-13-12-19-18-9-5-4-6-16(18)10-11-20(19)21(22)14-15-24-23;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-7,9-15H;7H2,1-6H3;/q2*-1;; |
InChI 键 |
UZGJVICHRMCWIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)




![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)



![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)

